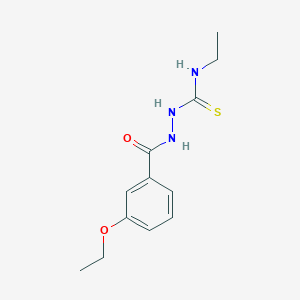

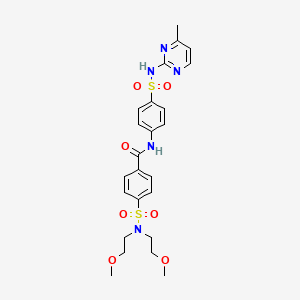

2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(2R)-2-(3-Methoxybenzoyl)succinic acid” was achieved by the optical resolution of “2-(3-methoxybenzyl)succinic acid” as the salt of “(1R,2S)-2-(benzylamino)cyclohexylmethanol”. This was then converted to the optically active “(2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid” by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .Applications De Recherche Scientifique

Synthesis and Reactions

- Synthesis of Derivatives for Antimicrobial Activities : A study by Mohamed et al. (2012) explored the synthesis of various derivatives of 8-ethoxycoumarin, including ethylidenehydrazinecarbothioamide, and evaluated their antimicrobial activities.

Biological Evaluation

- Antimicrobial and Anticancer Properties : Al-Mutabagani et al. (2021) investigated the reaction of 2-(1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarbothioamide with hydrazonoyl chlorides and α-halo-compounds, resulting in thiazole derivatives. These compounds were tested for their antimicrobial and anticancer properties, showing effectiveness against various bacterial strains and cancer cell lines (Al-Mutabagani et al., 2021).

Corrosion Inhibition

- Role as Corrosion Inhibiting Agents : A study by Singh et al. (2021) focused on the synthesis of hydroxy phenyl hydrazides, including 2-(1-(2-hydroxyphenyl) ethylidene) hydrazine-1-carbothioamide, and their role as corrosion impeding agents. The study employed various electrochemical techniques to evaluate the corrosion resistive behavior of these inhibitors (Singh et al., 2021).

Synthesis and DFT Studies

- Density Functional Theory (DFT) Studies : Genc et al. (2015) conducted a study on the synthesis of 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex. They used DFT to study molecular geometry, vibrational frequencies, and other chemical properties, indicating potential applications in understanding molecular interactions and electronic structures (Genc et al., 2015).

Antibacterial and Antioxidant Agents

- Evaluation as Antibacterial and Antioxidant Agents : Karaküçük-Iyidoğan et al. (2014) synthesized novel thiosemicarbazones to investigate their antibacterial and antioxidant activities. Their study found that certain derivatives exhibited excellent inhibition potency against Gram-positive pathogens and possessed significant antioxidant activity (Karaküçük-Iyidoğan et al., 2014).

In Vitro and In Silico Studies

- Antimicrobial Drug Development : Shehadi et al. (2022) synthesized a series of 1,3,4-thiadiazoles by reacting methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with hydrazonoyl halide derivatives. Their in vitro and in silico studies suggested that these compounds could be promising candidates for antimicrobial drug development (Shehadi et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The molecular modeling study indicates that hydrophobic interactions are the major contribution to COX-2 inhibition .

Biochemical Pathways

The inhibition of the COX-2 enzyme affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of these mediators, thereby alleviating inflammation and pain .

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles, moderate metabolism, and efficient excretion These properties would likely contribute to the compound’s bioavailability

Result of Action

The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the COX-2 enzyme, the compound prevents the production of prostaglandins, which are key mediators of these symptoms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with the COX-2 enzyme. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through various mechanisms, such as competitive inhibition or allosteric modulation .

Propriétés

IUPAC Name |

1-[(3-ethoxybenzoyl)amino]-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-3-13-12(18)15-14-11(16)9-6-5-7-10(8-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,14,16)(H2,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSYSVXJRSNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC(=CC=C1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2843065.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylurea](/img/structure/B2843069.png)

![5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2843071.png)

![5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2843076.png)

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide](/img/structure/B2843083.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)